methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Mechanism of Action
Target of Action
The primary target of Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate, also known as EN300-7540823, is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment .
Mode of Action
EN300-7540823 inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped, leading to the death of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by EN300-7540823 is the folic acid pathway . By inhibiting DHFR, EN300-7540823 prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid pathway . This inhibition disrupts the synthesis of purines and pyrimidines, which are necessary for DNA and RNA synthesis .
Result of Action
The primary molecular effect of EN300-7540823 is the inhibition of DHFR, leading to a decrease in the synthesis of tetrahydrofolate . This decrease, in turn, disrupts the synthesis of purines and pyrimidines, halting the production of DNA and RNA . On a cellular level, this disruption leads to the death of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate is known to interact with various enzymes, proteins, and other biomolecules. Among 2-amino-substituted pyrido[2,3-d]pyrimidines, substances with high inhibitory activity against various types of kinases in the human body were found . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit antiproliferative , anti-inflammatory , antiviral , and anticonvulsant activity .
Molecular Mechanism
Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the position and nature of functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the ring structure and substituents.
Uniqueness
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group.
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(10-3-5)11-4-12-8(6)13/h2-4H,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDBVGRXYLRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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